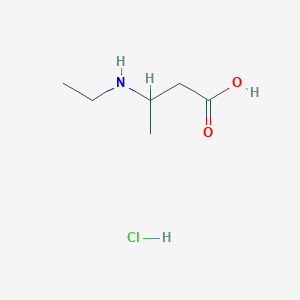

3-(Ethylamino)butanoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(ethylamino)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-7-5(2)4-6(8)9;/h5,7H,3-4H2,1-2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJTXHVEALPLKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(Ethylamino)butanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Ethylamino)butanoic acid hydrochloride is a derivative of butanoic acid featuring an ethylamino group at the third position. As a small molecule amino acid derivative, its physicochemical properties are of significant interest to researchers in medicinal chemistry and drug development. Understanding these properties is crucial for predicting its behavior in biological systems, designing effective delivery systems, and ensuring the quality and stability of potential drug candidates.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogs and established analytical methodologies to provide a robust framework for its characterization.[3]

Core Physicochemical Properties

The physicochemical properties of a molecule dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.[1][2] For this compound, the presence of a carboxylic acid, a tertiary amine, and its formulation as a hydrochloride salt are key determinants of its behavior.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Predicted/Estimated Value | Significance in Drug Development |

| IUPAC Name | 3-(Ethylamino)butanoic acid;hydrochloride | Unambiguous chemical identification. |

| CAS Number | 100979-31-7 | Unique identifier for database searching. |

| Molecular Formula | C7H16ClNO2 | Determines molecular weight and elemental composition. |

| Molecular Weight | 181.66 g/mol [4] | Influences diffusion and transport across membranes. |

| Melting Point | Not available (likely a crystalline solid) | Purity assessment and solid-state stability. Amino acid hydrochlorides are typically crystalline solids with relatively high melting points.[5][6][7] |

| Boiling Point | Not available (decomposes upon heating) | Not typically relevant for non-volatile salts. |

| Solubility | High in aqueous solutions and polar solvents. | Crucial for formulation, bioavailability, and in vitro assay design. Hydrochloride salts of amines are generally water-soluble.[8][9] |

| pKa | Estimated pKa1 ~2-4 (carboxylic acid), pKa2 ~9-11 (tertiary amine) | Governs the ionization state at different physiological pH values, impacting solubility, permeability, and receptor binding. |

Experimental Protocols for Physicochemical Characterization

The following section details the experimental methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard pharmaceutical analysis techniques.[1][10]

Determination of Melting Point

The melting point of a solid crystalline compound is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination [11]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is ramped up quickly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

-

-

Causality: A sharp melting range (typically < 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Solubility Profile Determination

Assessing the solubility in various solvents is essential for formulation development and for designing in vitro and in vivo experiments.

Methodology: Equilibrium Shake-Flask Method [8][12][13]

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, phosphate-buffered saline (PBS) at different pH values (e.g., 4.5, 6.8, 7.4), methanol, ethanol, and dimethyl sulfoxide (DMSO).

-

Procedure:

-

An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

-

The vials are agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspensions are filtered through a 0.45 µm filter to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. The concentration of the saturated solution represents the equilibrium solubility.

Determination of pKa (Ionization Constant)

The pKa values of the carboxylic acid and the tertiary amine are critical for predicting the ionization state of the molecule at different physiological pHs.

Methodology: Potentiometric Titration [14][15][16][17]

-

Sample Preparation: A known concentration of this compound (e.g., 0.01 M) is prepared in deionized water.

-

Titration:

-

The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

The titration is continued past the expected equivalence points.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence points are determined from the inflection points of the curve (or the maxima of the first derivative plot).

-

The pKa values are determined from the pH at the half-equivalence points. The pKa of the carboxylic acid will be in the acidic range, and the pKa of the tertiary amine will be in the basic range.

-

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the physicochemical characterization of this compound.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][20][21]

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the number and types of hydrogen atoms in the molecule and their connectivity.

-

Expected Signals:

-

A triplet and a quartet for the ethyl group protons.

-

A singlet for the methyl group protons.

-

Multiplets for the butanoic acid backbone protons.

-

A broad signal for the carboxylic acid proton (which may exchange with solvent).

-

-

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule.

-

Expected Signals:

-

A signal for the carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm range).

-

Signals for the aliphatic carbons of the ethyl and butanoic acid moieties.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy[22][23][24][25][26]

The FTIR spectrum provides information about the functional groups present in the molecule.

-

Expected Absorption Bands:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid, around 1700-1730 cm⁻¹.

-

C-H stretching bands for the aliphatic groups, typically in the 2850-3000 cm⁻¹ region.

-

N-H stretching and bending vibrations associated with the protonated amine hydrochloride.

-

C-N stretching vibrations.

-

Synthesis of this compound

A common synthetic route to N-alkylated β-amino acids involves the alkylation of a primary or secondary amine.[18][19][20][21][22]

Proposed Synthetic Pathway

A plausible synthesis of this compound involves the reductive amination of ethyl acetoacetate with ethylamine, followed by hydrolysis of the resulting ester and subsequent formation of the hydrochloride salt.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Conclusion

This technical guide has outlined the key physicochemical properties of this compound and provided a framework for their experimental determination. While specific experimental data for this compound remains limited in the public domain, the methodologies described herein are robust and widely applicable in the pharmaceutical sciences. For researchers and drug development professionals, a thorough characterization of these properties is a fundamental step in evaluating the potential of this and other small molecules as viable drug candidates. The provided protocols and theoretical considerations serve as a valuable resource for guiding laboratory work and interpreting experimental data.

References

-

Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. [Link]

-

Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]

-

pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Online Biology Notes. [Link]

-

Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PubMed Central. [Link]

-

Potentiometric Acid-Base Titration Guide. Scribd. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Course Hero. [Link]

-

Characterization of Physicochemical Properties. Pace Analytical. [Link]

-

Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PubMed Central. [Link]

-

Webinar: The importance of physicochemical properties for the bioavailability of pharma compounds. YouTube. [Link]

-

New experimental melting properties as access for predicting amino-acid solubility. National Institutes of Health. [Link]

-

Hydration of amino acids: FTIR spectra and molecular dynamics studies. PubMed. [Link]

-

6 Synthesis of N-Alkyl Amino Acids. Monash University. [Link]

-

Experiment 27 - Amines and Amides. Jay C. McLaughlin. [Link]

-

DETERMINATION OF pKa OF GLYCINE. eGyanKosh. [Link]

-

Determination of The Pka Values of An Amino Acid. Scribd. [Link]

-

The Infrared Spectra of Some Amino Acids. Journal of the American Chemical Society. [Link]

-

Experiment 13 – Properties of Amines and Amides. Moorpark College. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. StuDocu. [Link]

-

N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. Research Explorer - The University of Manchester. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Experiment 1 - Melting Points. Unknown. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Infrared Spectroscopy of Amino Acid Side Chains. Undergraduate Science Journals. [Link]

-

O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

-

Melting properties of amino acids and their solubility in water. ResearchGate. [Link]

-

Melting properties of amino acids and their solubility in water. PubMed Central. [Link]

- WO 2009/144263 A2.

-

Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. [Link]

- Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs.

-

Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. [Link]

-

Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. [Link]

-

Development and Validation of Analytical Methods for Pharmaceuticals. Hilaris Publishing. [Link]

- (2) Patent Application Publication (10) Pub. No.: US 2009/0012328A1.

-

3-[Ethyl(methyl)amino]butanoic acid hydrochloride. PubChem. [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Royal Society of Chemistry. [Link]

- Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs.

-

Fourier Transform Infrared Spectroscopic Analysis of Protein Secondary Structures. Rensselaer Polytechnic Institute. [Link]

-

In-Source Photoderivatization-Enhanced Neurometabolic Profiling Deciphers Vascular Cognitive Impairment. Journal of the American Chemical Society. [Link]

-

State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PubMed Central. [Link]

-

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. ResearchGate. [Link]

- Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).

Sources

- 1. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-[Ethyl(methyl)amino]butanoic acid hydrochloride | 1609399-82-7 | Benchchem [benchchem.com]

- 4. 3-[Ethyl(methyl)amino]butanoic acid hydrochloride | C7H16ClNO2 | CID 75530850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemhaven.org [chemhaven.org]

- 9. moorparkcollege.edu [moorparkcollege.edu]

- 10. pacelabs.com [pacelabs.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 15. scribd.com [scribd.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. scribd.com [scribd.com]

- 18. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchmgt.monash.edu [researchmgt.monash.edu]

- 20. research.manchester.ac.uk [research.manchester.ac.uk]

- 21. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 22. researchgate.net [researchgate.net]

3-(Ethylamino)butanoic acid hydrochloride mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 3-(Ethylamino)butanoic acid hydrochloride

Abstract

This compound is a synthetic derivative of β-aminobutyric acid, placing it within the pharmacological class of gamma-aminobutyric acid (GABA) analogs. While direct, extensive research on this specific molecule is limited, its structural architecture provides a strong basis for predicting its mechanism of action within the central nervous system (CNS). This guide synthesizes information from related, well-characterized GABA analogs to propose a primary mechanistic hypothesis for this compound. It details a comprehensive, multi-stage research framework designed to rigorously test this hypothesis, moving from initial molecular binding assays to functional neuronal studies and culminating in preclinical behavioral models. The protocols and logical workflows presented herein are designed for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and similar compounds.

Introduction: Structural Rationale and Mechanistic Hypothesis

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian CNS, responsible for maintaining the balance between neuronal excitation and inhibition.[1][2] A deficiency in GABAergic signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1][3] However, GABA itself has poor therapeutic utility due to its inability to efficiently cross the blood-brain barrier.[1][2]

This limitation spurred the development of GABA analogs—molecules structurally similar to GABA but with modified physicochemical properties to improve bioavailability and CNS penetration.[2][4] this compound fits this profile. Its core butanoic acid structure mimics GABA, while the N-ethyl group increases its lipophilicity.

While many GABA analogs exist, a significant subset, including the widely prescribed drugs gabapentin and pregabalin, do not exert their effects by directly interacting with GABA receptors (GABA-A or GABA-B).[4][5] Instead, their primary mechanism of action is the high-affinity binding to the α2δ (alpha-2-delta) auxiliary subunit of voltage-gated calcium channels (VGCCs).[2][3]

Primary Mechanistic Hypothesis: Based on this precedent, we hypothesize that this compound functions as a ligand for the α2δ subunit of VGCCs. This interaction is predicted to reduce the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate and substance P. This reduction in excitatory signaling ultimately produces anticonvulsant, anxiolytic, and analgesic effects.

This guide outlines the experimental strategy required to validate this hypothesis.

Proposed Signaling Pathway and Experimental Workflow

The investigation into the mechanism of action (MoA) follows a logical progression from molecular interaction to cellular function and finally to systemic effects.

Hypothesized Signaling Pathway

The proposed pathway begins with the compound binding to its target and culminates in the reduction of neuronal hyperexcitability.

Caption: Hypothesized mechanism of this compound.

Comprehensive Experimental Workflow

The workflow is designed as a self-validating system. Positive results in the initial binding assays provide the rationale for proceeding to more complex and resource-intensive functional assays.

Caption: A multi-phase workflow to validate the compound's mechanism of action.

Detailed Experimental Protocols

The following protocols describe the core experiments required to test the central hypothesis.

Experiment 1: Radioligand Binding Assay for α2δ-1 Subunit Affinity

Causality: This experiment is the foundational step. It directly tests whether the compound physically interacts with the hypothesized target, the α2δ-1 subunit of VGCCs. A positive result (i.e., high-affinity binding) is essential to justify further investigation into functional consequences.

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably overexpressing the human CACNA2D1 (α2δ-1) subunit.

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer and determine protein concentration via a Bradford or BCA assay.

-

-

Competition Binding Assay:

-

Prepare a series of dilutions of this compound (e.g., from 1 nM to 100 µM).

-

In a 96-well plate, combine the cell membranes (20-50 µg protein), a fixed concentration of a high-affinity radioligand for the α2δ-1 subunit (e.g., [³H]-gabapentin), and the varying concentrations of the test compound.

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of unlabeled gabapentin).

-

Incubate at room temperature for 60 minutes.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ (concentration of compound that inhibits 50% of radioligand binding).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Expected Data Summary:

| Compound | Target | Radioligand | Ki (nM) |

| 3-(Ethylamino)butanoic acid HCl | α2δ-1 Subunit | [³H]-gabapentin | 50 - 250 |

| Gabapentin (Positive Control) | α2δ-1 Subunit | [³H]-gabapentin | 25 - 100 |

Experiment 2: Whole-Cell Patch-Clamp Electrophysiology

Causality: If the compound binds to the α2δ-1 subunit, it should functionally modulate the activity of the calcium channel. This experiment directly measures the flow of ions through the channel, providing a functional confirmation of the binding data.

Methodology:

-

Cell Preparation:

-

Use primary dorsal root ganglion (DRG) neurons or a cell line (e.g., ND7/23) that endogenously expresses N-type VGCCs.

-

Plate cells on coverslips suitable for microscopy and allow them to adhere.

-

-

Recording Configuration:

-

Use a patch-clamp amplifier and data acquisition system.

-

Position a coverslip on the stage of an inverted microscope.

-

Use borosilicate glass pipettes (resistance 3-5 MΩ) filled with an internal solution containing Cs⁺ to block K⁺ channels.

-

The external solution should contain Ba²⁺ or Ca²⁺ as the charge carrier.

-

-

Data Acquisition:

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Hold the cell at a negative membrane potential (e.g., -80 mV) to ensure VGCCs are in a closed state.

-

Apply depolarizing voltage steps (e.g., to 0 mV or +10 mV) to elicit inward Ba²⁺/Ca²⁺ currents.

-

Establish a stable baseline recording of the peak current amplitude.

-

Apply this compound at increasing concentrations via a perfusion system, recording the current at each concentration until a steady-state effect is observed.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current at each compound concentration.

-

Normalize the data to the baseline current to calculate the percentage of inhibition.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit to a dose-response curve to calculate the IC₅₀.

-

Expected Data Summary:

| Compound | Cell Type | Measured Current | IC₅₀ (µM) |

| 3-(Ethylamino)butanoic acid HCl | DRG Neurons | Barium Current (IBa) | 10 - 50 |

| Pregabalin (Positive Control) | DRG Neurons | Barium Current (IBa) | 5 - 20 |

Conclusion and Future Directions

The proposed mechanistic framework, centered on the modulation of voltage-gated calcium channels, provides a robust and testable hypothesis for the action of this compound. The successful execution of the outlined experimental plan would not only elucidate its core mechanism but also establish a pharmacological profile comparable to established therapeutic agents.

Future work should focus on subtype selectivity (i.e., effects on different α2δ subunits), off-target screening to ensure a clean safety profile, and detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing for in vivo studies. This comprehensive approach is critical for advancing novel GABA analogs from promising chemical matter to potential therapeutic candidates.

References

- Benchchem. 3-[Ethyl(methyl)amino]butanoic acid hydrochloride.

-

RxList. How Do GABA Analogs Work?. (2021). Available from: [Link].

-

Gajcy, K., Lochyński, S., & Librowski, T. A role of GABA analogues in the treatment of neurological diseases. Current medicinal chemistry, 17(22), 2338–2347. (2010). Available from: [Link].

-

Allen, V. G. & Hyland, K. GABA Receptor. StatPearls. (2025). Available from: [Link].

-

Drugs.com. Gamma-aminobutyric acid analogs. (2023). Available from: [Link].

-

ResearchGate. A Role of GABA Analogues in the Treatment of Neurological Diseases. (2010). Available from: [Link].

-

PubChem. 3-[Ethyl(methyl)amino]butanoic acid hydrochloride. Available from: [Link].

-

Wikipedia. GABAA receptor. Available from: [Link].

-

Wikipedia. GABA receptor. Available from: [Link].

Sources

- 1. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 4. drugs.com [drugs.com]

- 5. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Elucidating the Biological Activity of Novel 3-(Ethylamino)butanoic Acid Derivatives

Preamble: Charting a Course for Novel Compound Discovery

The exploration of novel chemical scaffolds is the lifeblood of modern drug discovery. The 3-(Ethylamino)butanoic acid framework, a derivative of the endogenous signaling metabolite 3-aminobutanoic acid (β-aminoisobutyric acid, BAIBA), presents a compelling starting point for investigation.[1] BAIBA itself is implicated in critical metabolic pathways, including lipid and glucose metabolism, and offers protective effects against inflammation and oxidative stress.[1] By introducing an ethyl group to the amino moiety, we create a novel class of compounds whose biological potential is uncharted.

This guide eschews a rigid, templated approach. Instead, it provides a dynamic, logic-driven framework for the systematic evaluation of these novel derivatives. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the strategic rationale behind each experimental decision, enabling researchers to build a robust, self-validating dossier of biological activity for this promising chemical series.

Foundational Hypotheses: From Structural Analogy to Predicted Activity

The structure of 3-(Ethylamino)butanoic acid is analogous to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This structural kinship forms our primary hypothesis. Derivatives of 3-alkyl-4-aminobutanoic acids have demonstrated potential as anticonvulsant agents through the activation of L-glutamic acid decarboxylase (GAD), the enzyme responsible for GABA synthesis.[2] Furthermore, other aminobutanoic acid derivatives have shown neuroprotective effects in models of brain ischemia.[3]

Therefore, our initial investigations will be guided by these primary hypotheses:

-

Neuromodulatory Activity: Potential interaction with GABAergic systems, suggesting applications as anticonvulsants, anxiolytics, or neuroprotective agents.

-

Anticancer Activity: Butyric acid and its derivatives are known to act as histone deacetylase (HDAC) inhibitors, promoting cell differentiation and apoptosis in cancer cells.[4][5] Some propanoic and butanoic acid derivatives have also exhibited direct cytotoxic, antioxidant, and migration-suppressing effects on cancer cell lines.[6][7]

-

Antimicrobial Properties: Various butanoic and propanoic acid derivatives have been reported to possess antibacterial and antifungal properties.[8][9]

This structured-based hypothesizing allows us to design a targeted, yet comprehensive, screening strategy.

A Tiered Strategy for Biological Evaluation

A logical, tiered approach is essential for efficient and cost-effective screening. This strategy ensures that resources are focused on compounds demonstrating the most promising activity, filtering candidates through progressively more specific and complex assays.

Caption: Hypothesized mechanism of action for a 3-EABA derivative as a GABA-A receptor agonist.

Conclusion and Future Directions

This guide provides a comprehensive, rationale-driven framework for the initial characterization of novel 3-(Ethylamino)butanoic acid derivatives. By progressing through a tiered system of evaluation—from broad phenotypic screening to specific target-based assays—researchers can efficiently identify promising lead candidates. The protocols described herein are designed to be robust and self-validating, ensuring high-quality, interpretable data.

Future work on active compounds should focus on detailed structure-activity relationship (SAR) studies, advanced mechanistic elucidation (e.g., RNA sequencing, proteomics), and progression into relevant in vivo models to assess efficacy and safety profiles. [3]The ultimate goal is to translate these initial findings into viable therapeutic candidates.

References

-

Malian, H. (2019). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1869, 189-196. [Link]

-

Wager, T. T. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

-

Hopkins, M. D., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

-

Taylor, C. P., et al. (1992). 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents. Epilepsy Research, 11(2), 103-10. [Link]

-

Sartorius. (n.d.). Biologics & Small Molecules Research. [Link]

-

Gray, H. B., et al. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. JoVE. [Link]

-

Samanen, J. (n.d.). Synthesis and biological evaluation of analogues.... McMaster Experts. [Link]

-

Abdou, M. H., & Abd-Elmonem, N. A. (n.d.). Biological activities of some butanoic acids. ResearchGate. [Link]

-

Rybachuk, O., et al. (2021). Influence of a new derivative of 4-aminobutanoic acid on the level of neuromediatory aminoacids, neuromediators and the state of the rats' hypocamp in conditions of brain ischemia. ScienceRise: Pharmaceutical Science. [Link]

-

Pharmako Biotechnologies. (n.d.). Exploring 3-Aminobutanoic Acid: Properties, Applications, and Manufacturing. [Link]

-

Sharma, S., et al. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

-

Al-Warhi, T., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3183. [Link]

-

Kinzhalov, M. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

-

El-Gendy, A. A. (n.d.). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-(ethylamino)butanoate. PubChem. [Link]

-

Nirmal, R., et al. (n.d.). Synthesis and Pharmacological Evaluation of Novel Schiff Base Analogues of 3-(4-amino) Phenylimino) 5-fluoroindolin-2-one. [Link]

-

Sergeev, I. N., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Veterinary World, 17(3), 648-655. [Link]

-

Pouillart, P. R. (1998). Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. Life Sciences, 63(20), 1739-60. [Link]

-

Liu, Z., et al. (n.d.). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Methylamino)butanoic acid. PubChem. [Link]

-

Carroll, F. I., et al. (n.d.). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. [Link]

-

Carroll, A. R., et al. (2023). Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A. Marine Drugs, 21(5), 296. [Link]

-

Ciaffoni, L., et al. (n.d.). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of a new derivative of 4-aminobutanoic acid on the level of neuromediatory aminoacids, neuromediators and the state of the rats’ hypocamp in conditions of brain ischemia | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 4. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A-Technical-Guide-to-the-Discovery-and-Synthetic-History-of-Beta-Amino-Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of β-Amino Acids as cornerstones of Modern Chemistry

In the vast realm of organic chemistry and biochemistry, amino acids represent a fundamental class of molecules, renowned as the building blocks of proteins. While the spotlight has historically shone on α-amino acids, their structural isomers, the β-amino acids, have carved out a significant and expanding niche in the scientific landscape. Unlike their α-counterparts, where the amino group is attached to the carbon atom immediately adjacent to the carboxyl group, β-amino acids feature an amino group bonded to the second carbon atom. This seemingly subtle architectural shift has profound implications for their chemical properties, biological activity, and applications, particularly in medicinal chemistry and materials science.

The journey of β-amino acids from relative obscurity to indispensable tools in drug discovery and polymer chemistry is a testament to the relentless pursuit of novel molecular architectures with enhanced functionalities. Their incorporation into peptides, for instance, confers remarkable resistance to enzymatic degradation, a critical attribute for the development of robust therapeutic agents.[1][2][3][4] Furthermore, oligomers of β-amino acids, known as β-peptides, can fold into stable, predictable secondary structures, mimicking natural peptides and enabling the design of molecules with tailored biological functions.[1][2][4]

This technical guide provides a comprehensive exploration of the discovery and synthetic history of β-amino acids. It is designed to equip researchers, scientists, and drug development professionals with a deep understanding of the key milestones, pivotal synthetic methodologies, and the causal relationships behind experimental choices that have shaped this vibrant field. From the early, classical approaches to the sophisticated catalytic asymmetric methods of today, this guide will illuminate the path of innovation that has unlocked the immense potential of these fascinating molecules.

The Dawn of Discovery: Unveiling a New Class of Amino Acids

The history of amino acid discovery dates back to the early 19th century, with the isolation of asparagine from asparagus in 1806.[5][6] However, the systematic exploration and characterization of β-amino acids as a distinct class of compounds occurred much later. The simplest and most well-known β-amino acid, β-alanine, was identified in the early 20th century as a constituent of carnosine, a dipeptide found in muscle tissue.[7] This discovery marked the initial recognition of β-amino acids in a biological context.

While α-amino acids are ubiquitous as the 20 proteinogenic building blocks of life, β-amino acids are less common in nature but are found in a variety of natural products with significant biological activities.[3][8][9][10] These include compounds with anticancer, antimicrobial, and insecticidal properties.[1][2][3][8] The presence of β-amino acids in these natural products hinted at their unique biological roles and spurred interest in their synthesis and therapeutic potential.

The journey to understanding the importance of β-amino acids was not merely one of isolation and identification. It required the development of synthetic methods to access these molecules in sufficient quantities and with high purity, a challenge that has driven chemical innovation for decades.

The Evolution of Synthetic Strategies: A Historical Perspective

The synthetic history of β-amino acids is a rich narrative of evolving chemical ingenuity. Early methods were often lengthy and lacked stereocontrol, while modern approaches offer elegant and efficient routes to enantiomerically pure β-amino acids.

Classical Approaches: The Foundation of β-Amino Acid Synthesis

The initial forays into β-amino acid synthesis relied on established reactions of organic chemistry, often adapted for this specific purpose. These foundational methods, while sometimes cumbersome by modern standards, were crucial in providing the first synthetic access to this class of compounds.

One of the earliest and most fundamental approaches is the Arndt-Eistert synthesis , a method for homologating a carboxylic acid.[11][12] This reaction sequence allows for the conversion of an α-amino acid into its corresponding β-amino acid by extending the carbon chain by one methylene unit.

Another classical and widely employed strategy is the Mannich reaction .[12][13] This three-component condensation reaction involves an amine, an aldehyde, and a compound containing an acidic proton, such as a malonic ester. The resulting adduct can then be further manipulated to yield the desired β-amino acid.

The Michael addition of amines to α,β-unsaturated carbonyl compounds also represents a cornerstone in classical β-amino acid synthesis.[12] This conjugate addition reaction provides a direct route to β-amino esters, which can then be hydrolyzed to the corresponding acids.

These early methods, while effective, often required harsh reaction conditions and the use of stoichiometric and sometimes hazardous reagents.[12] Furthermore, achieving stereocontrol, a critical aspect for biological applications, was a significant challenge.

The Modern Era: Catalytic and Asymmetric Synthesis

The advent of transition metal catalysis and organocatalysis revolutionized the synthesis of β-amino acids, enabling the development of highly efficient and stereoselective methods.[14][15] These modern approaches have made enantiomerically pure β-amino acids readily accessible, paving the way for their widespread use in drug discovery and materials science.

Key advancements in modern synthetic methodologies include:

-

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of enamines and β-aminoacrylates has emerged as a powerful tool for the synthesis of chiral β-amino acids.[8][12][14] Chiral phosphine ligands complexed to transition metals like rhodium and ruthenium are commonly employed to achieve high enantioselectivities.[14]

-

Asymmetric Conjugate Addition: The enantioselective conjugate addition of nucleophiles to α,β-unsaturated compounds, catalyzed by chiral metal complexes or organocatalysts, provides a versatile route to a wide range of β-amino acids.[8][14] This method allows for the stereoselective formation of the C-N and C-C bonds.

-

Catalytic Mannich Reactions: Modern variations of the Mannich reaction utilize chiral catalysts to control the stereochemical outcome.[13] These reactions offer a direct and atom-economical route to enantiomerically enriched β-amino acids.

-

Enzymatic Resolutions: Biocatalysis has also played a significant role in the synthesis of chiral β-amino acids.[8] Enzymes, such as lipases and proteases, can selectively acylate or hydrolyze one enantiomer of a racemic mixture, providing access to both enantiomers in high optical purity.

The development of these catalytic asymmetric methods has been instrumental in advancing the field, providing chemists with the tools to synthesize a vast array of structurally diverse and stereochemically defined β-amino acids.

Key Synthetic Methodologies: A Detailed Examination

To provide a deeper understanding of the practical aspects of β-amino acid synthesis, this section details the experimental protocols for two representative and historically significant methods: the classical Arndt-Eistert homologation and a modern catalytic asymmetric conjugate addition.

Experimental Protocol 1: Arndt-Eistert Homologation of an α-Amino Acid

This protocol outlines the general steps involved in the conversion of an N-protected α-amino acid to its corresponding β-amino acid via the Arndt-Eistert synthesis.

Objective: To synthesize an N-protected β-amino acid from the corresponding N-protected α-amino acid.

Methodology:

-

Acid Chloride Formation: The N-protected α-amino acid is converted to its corresponding acid chloride. This is typically achieved by reacting the amino acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is usually performed at 0 °C to room temperature.

-

Diazoketone Formation: The crude acid chloride is then reacted with diazomethane (CH₂N₂) in an ethereal solution at low temperature (typically 0 °C). This step should be performed with extreme caution in a well-ventilated fume hood, as diazomethane is both toxic and explosive. The reaction yields a diazoketone intermediate.

-

Wolff Rearrangement: The diazoketone is subjected to a Wolff rearrangement, which is typically promoted by a metal catalyst such as silver oxide (Ag₂O) or silver benzoate (PhCOOAg), or by photolysis or thermolysis. The rearrangement results in the formation of a ketene.

-

Nucleophilic Trapping: The ketene intermediate is then trapped with a nucleophile. For the synthesis of a β-amino acid, water is used as the nucleophile to afford the carboxylic acid. If the reaction is performed in the presence of an alcohol, the corresponding β-amino ester is obtained.

-

Purification: The final N-protected β-amino acid is purified by standard techniques such as crystallization or column chromatography.

Experimental Protocol 2: Asymmetric Michael Addition of an Amine to an α,β-Unsaturated Ester

This protocol describes a general procedure for the enantioselective synthesis of a β-amino ester using a chiral catalyst.

Objective: To synthesize an enantiomerically enriched β-amino ester via a catalytic asymmetric Michael addition.

Methodology:

-

Catalyst Preparation: The chiral catalyst is prepared by reacting a metal precursor (e.g., a copper(I) or copper(II) salt) with a chiral ligand (e.g., a bis(oxazoline) or phosphoramidite ligand) in an appropriate solvent.

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the α,β-unsaturated ester and the amine nucleophile are dissolved in a suitable solvent (e.g., toluene, DCM, or THF).

-

Catalytic Reaction: The pre-formed chiral catalyst is added to the reaction mixture. The reaction is then stirred at a specific temperature (ranging from low temperatures like -78 °C to room temperature) for a period of time until the starting materials are consumed, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude β-amino ester is then purified by column chromatography on silica gel to yield the enantiomerically enriched product.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Visualization of Synthetic Pathways

To visually represent the logical flow of the synthetic strategies discussed, the following diagrams are provided in the DOT language for Graphviz.

Diagram 1: The Arndt-Eistert Homologation Workflow

Caption: Workflow of the Arndt-Eistert synthesis for β-amino acid preparation.

Diagram 2: Catalytic Asymmetric Michael Addition

Caption: Key components of a catalytic asymmetric Michael addition for β-amino ester synthesis.

Data Summary: Comparison of Synthetic Methodologies

The following table provides a comparative overview of the key features of the classical and modern synthetic approaches to β-amino acids.

| Feature | Classical Methods (e.g., Arndt-Eistert, Mannich) | Modern Catalytic Asymmetric Methods |

| Stereocontrol | Generally poor to moderate; often yields racemic mixtures. | Excellent; high enantioselectivities are routinely achieved. |

| Reagent Stoichiometry | Often require stoichiometric amounts of reagents. | Catalytic amounts of chiral promoters are used. |

| Reaction Conditions | Can be harsh (e.g., use of strong acids/bases, high temperatures). | Typically mild, allowing for broader functional group tolerance. |

| Atom Economy | Can be low due to the formation of stoichiometric byproducts. | Generally higher, especially in addition reactions. |

| Substrate Scope | May be limited for certain functionalized substrates. | Often broad, with catalysts tolerant of diverse functional groups. |

| Scalability | Can be challenging due to safety concerns (e.g., diazomethane). | More amenable to large-scale synthesis. |

Conclusion: The Enduring Impact and Future Directions

The journey from the initial discovery of β-amino acids in natural products to the development of sophisticated synthetic methodologies has been a remarkable scientific endeavor. The ability to synthesize these molecules with high efficiency and stereocontrol has had a profound impact on medicinal chemistry, enabling the creation of peptide-based drugs with enhanced stability and novel biological activities.[1][2][4] The unique structural properties of β-amino acids continue to inspire the design of new materials and catalysts.

Looking ahead, the field of β-amino acid synthesis is poised for further innovation. The development of even more efficient and sustainable catalytic systems, including those based on earth-abundant metals and organocatalysts, will continue to be a major focus. Furthermore, the exploration of novel biosynthetic pathways for the production of β-amino acids holds significant promise for green and scalable manufacturing.[10][16][17] As our understanding of the biological roles of β-amino acids deepens, so too will the demand for new and diverse synthetic routes, ensuring that this vibrant area of chemistry will continue to flourish for years to come.

References

-

Biosynthesis of natural products containing β-amino acids - RSC Publishing. Available at: [Link]

-

β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review - Hilaris Publisher. Available at: [Link]

-

β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review - ResearchGate. Available at: [Link]

-

Beta-Amino Acids | Aapptec Peptide and Peptide Synthsis Provider. Available at: [Link]

-

Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock. Available at: [Link]

-

Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. Available at: [Link]

-

β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review - ResearchGate. Available at: [Link]

-

Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides1,2 - PubMed. Available at: [Link]

-

First synthesis of a beta(2)-homoamino acid by enantioselective catalysis - PubMed. Available at: [Link]

-

Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. | Semantic Scholar. Available at: [Link]

-

Biosynthesis of natural products containing β-amino acids - RSC Publishing. Available at: [Link]

-

Beta-peptide - Wikipedia. Available at: [Link]

-

NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES Reported by Samuel Albright February 14, 2023 INTROD - Chemistry | Illinois. Available at: [Link]

-

Amino acid - Wikipedia. Available at: [Link]

-

Enantioselective Synthesis of β-amino acids: A Review - Hilaris Publisher. Available at: [Link]

-

Biosynthesis of natural products containing β-amino acids - PubMed. Available at: [Link]

-

β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]

-

Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

News - The history of amino acids. Available at: [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Amino acid - Wikipedia [en.wikipedia.org]

- 6. News - The history of amino acids [boyuaminoacids.com]

- 7. codeage.com [codeage.com]

- 8. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 9. Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides1,2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis of natural products containing β-amino acids - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00007B [pubs.rsc.org]

- 11. Beta-peptide - Wikipedia [en.wikipedia.org]

- 12. chemistry.illinois.edu [chemistry.illinois.edu]

- 13. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. Biosynthesis of natural products containing β-amino acids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 17. Biosynthesis of natural products containing β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Ethylamino)butanoic Acid Hydrochloride: A GABA Analogue for Advanced Research

This guide provides a comprehensive technical overview of 3-(Ethylamino)butanoic acid hydrochloride, a derivative of γ-aminobutyric acid (GABA). Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its synthesis, hypothesized mechanism of action, and potential pharmacological applications, drawing insights from the broader class of GABA analogues.

Introduction: The Rationale for GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), crucial for maintaining the balance between neuronal excitation and inhibition. Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety. However, the therapeutic utility of GABA itself is limited by its inability to efficiently cross the blood-brain barrier. This has driven the development of GABA analogues, structurally similar molecules designed to mimic or modulate the effects of GABA in the CNS.

This compound belongs to the family of 3-substituted GABA analogues. Unlike many earlier GABAergic agents that directly target GABA receptors, this class of compounds, exemplified by the widely-used drugs gabapentin and pregabalin, exhibits a distinct mechanism of action, primarily involving the modulation of voltage-gated calcium channels. This guide will delve into the specific characteristics and projected scientific value of this compound, leveraging the extensive research on its structural relatives.

Chemical Synthesis and Characterization

The synthesis of this compound can be approached through several established organic chemistry methodologies. A highly efficient and scalable approach is the reductive amination of a suitable keto-acid precursor, followed by ester hydrolysis and salt formation. This method offers excellent control over the introduction of the ethylamino group.

Proposed Synthetic Pathway: Reductive Amination

A plausible and efficient synthetic route to this compound is outlined below. This multi-step process begins with the readily available starting material, ethyl acetoacetate.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Michael Addition of Nitromethane to Ethyl Acetoacetate

-

To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as THF, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) at 0 °C.

-

Slowly add nitromethane (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography to yield ethyl 3-methyl-4-nitrobutanoate.

Step 2: Reduction of the Nitro Group

-

Dissolve ethyl 3-methyl-4-nitrobutanoate (1.0 eq) in ethanol.

-

Add Palladium on carbon (10 mol%) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete, as monitored by TLC or LC-MS.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain ethyl 4-amino-3-methylbutanoate.

Step 3: Reductive Amination with Acetaldehyde

-

Dissolve ethyl 4-amino-3-methylbutanoate (1.0 eq) and acetaldehyde (1.2 eq) in a chlorinated solvent like dichloromethane (DCM).

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude ethyl 3-(ethylamino)butanoate.

Step 4: Hydrolysis and Hydrochloride Salt Formation

-

Dissolve the crude ethyl 3-(ethylamino)butanoate in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (e.g., 2-3 eq) and heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture and acidify to a pH of approximately 1-2 with concentrated hydrochloric acid.

-

Concentrate the mixture under reduced pressure to obtain the crude product.

-

Recrystallize from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the methyl group (doublet), the methylene and methine protons of the butanoic acid backbone, and a broad signal for the amine proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, the aliphatic carbons of the butanoic acid backbone, and the carbons of the ethyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base [M+H]⁺. |

| HPLC | A single major peak indicating high purity. Chiral HPLC can be employed to resolve and quantify enantiomers if a stereospecific synthesis was not performed. |

| FT-IR | Characteristic absorptions for the carboxylic acid (O-H and C=O stretching) and the secondary amine hydrochloride salt (N-H stretching). |

Postulated Mechanism of Action: Targeting Voltage-Gated Calcium Channels

While this compound is a structural analogue of GABA, its primary mechanism of action is not expected to be through direct interaction with GABA receptors (GABA-A or GABA-B).[1][2] Instead, based on extensive research on the gabapentinoid class of drugs, it is hypothesized to bind with high affinity to the α2δ (alpha-2-delta) auxiliary subunit of voltage-gated calcium channels (VGCCs).[3][4]

The Role of the α2δ Subunit

The α2δ subunit is a transmembrane protein that associates with the pore-forming α1 subunit of VGCCs. It plays a critical role in the trafficking and cell surface expression of the channel complex, as well as modulating its biophysical properties.[4][5] In pathological states such as neuropathic pain, there is an upregulation of the α2δ-1 subunit in the dorsal root ganglia and spinal cord, leading to increased calcium influx and neuronal hyperexcitability.

Interaction and Downstream Effects

The binding of gabapentinoids like this compound to the α2δ-1 subunit is thought to disrupt the forward trafficking of the VGCC complex to the presynaptic membrane.[4][6] This leads to a reduction in the density of functional calcium channels at the synapse, thereby decreasing the influx of calcium upon neuronal depolarization. The subsequent reduction in neurotransmitter release, particularly of excitatory neurotransmitters like glutamate and substance P, is believed to be the primary mechanism underlying the analgesic, anticonvulsant, and anxiolytic effects of these compounds.[7]

Caption: Hypothesized mechanism of action at the presynaptic terminal.

Anticipated Pharmacological Profile and Therapeutic Potential

Based on its structural similarity to other 3-alkylated GABA analogues, this compound is predicted to exhibit a pharmacological profile characteristic of a gabapentinoid.[8][9]

Preclinical Models

In preclinical studies, this compound would be expected to demonstrate efficacy in models of:

-

Neuropathic Pain: Attenuation of allodynia and hyperalgesia in models such as the chronic constriction injury (CCI) or spinal nerve ligation (SNL) models.

-

Epilepsy: Reduction in seizure frequency and severity in models like the maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models.

-

Anxiety: Anxiolytic-like effects in behavioral paradigms such as the elevated plus-maze or light-dark box tests.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies of gabapentinoids have revealed key features for high-affinity binding to the α2δ subunit.[3][5] The presence of a carboxylic acid and an amino group in a specific spatial orientation, as found in the GABA backbone, is crucial. The nature and size of the alkyl substituent at the 3-position can significantly influence potency and pharmacokinetic properties. The ethyl group in this compound suggests a compound with potentially favorable properties, warranting further investigation and comparison with existing gabapentinoids.

Methodologies for In Vitro and In Vivo Evaluation

A systematic evaluation of this compound would involve a series of well-established in vitro and in vivo assays.

In Vitro Assays

Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound for the α2δ-1 subunit.

-

Protocol:

-

Prepare cell membranes from a source rich in α2δ-1 subunits (e.g., pig brain or recombinant cell lines).

-

Incubate the membranes with a radiolabeled ligand (e.g., [³H]-gabapentin or [³H]-pregabalin) in the presence of varying concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the Ki (inhibitory constant) from the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

-

Electrophysiology (Patch-Clamp)

-

Objective: To assess the functional effect of the compound on voltage-gated calcium channel currents.

-

Protocol:

-

Use whole-cell patch-clamp recordings from cultured neurons (e.g., dorsal root ganglion neurons) or heterologous expression systems (e.g., HEK293 cells) expressing specific VGCC subtypes.

-

Apply a voltage protocol to elicit calcium currents.

-

Perfuse the cells with varying concentrations of this compound and measure the effect on the current amplitude and kinetics.

-

Investigate both acute and chronic (e.g., 24-48 hour incubation) effects to distinguish between direct channel block and effects on trafficking.

-

In Vivo Models

Pharmacokinetic Analysis

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Protocol:

-

Administer the compound to rodents via relevant routes (e.g., oral, intravenous).

-

Collect blood samples at various time points.

-

Analyze plasma concentrations of the parent compound and any potential metabolites using LC-MS/MS.

-

Calculate key pharmacokinetic parameters such as half-life, bioavailability, and volume of distribution.

-

Behavioral Models of Neuropathic Pain (e.g., von Frey Test for Mechanical Allodynia)

-

Objective: To evaluate the analgesic efficacy of the compound.

-

Protocol:

-

Induce neuropathic pain in rodents using a model like CCI or SNL.

-

Administer the test compound or vehicle.

-

Measure the paw withdrawal threshold to calibrated von Frey filaments at different time points post-dosing.

-

A significant increase in the paw withdrawal threshold compared to the vehicle group indicates an analgesic effect.

-

Comparative Analysis and Future Directions

A critical aspect of the research and development of this compound will be its comparative evaluation against established gabapentinoids like gabapentin and pregabalin.

| Parameter | Gabapentin | Pregabalin | This compound (Predicted) |

| Binding Affinity (α2δ-1) | Moderate | High | To be determined; likely in the moderate to high range. |

| Bioavailability | Saturable, dose-dependent | High, linear | To be determined; potential for improved absorption profile. |

| Therapeutic Indications | Neuropathic pain, epilepsy | Neuropathic pain, epilepsy, fibromyalgia, anxiety | Potential for similar indications, with a possibility of a differentiated efficacy or side-effect profile. |

Future research should focus on a thorough in vitro and in vivo characterization of this compound to confirm its mechanism of action and to delineate its pharmacokinetic and pharmacodynamic properties. Elucidating the precise structure-activity relationships within this class of compounds could lead to the design of next-generation GABA analogues with enhanced potency, selectivity, and improved therapeutic indices.

Conclusion

This compound represents a promising, yet under-investigated, member of the GABA analogue family. Based on a solid foundation of research on related compounds, it is hypothesized to act as a ligand for the α2δ subunit of voltage-gated calcium channels, a mechanism that has proven highly successful for the treatment of various neurological disorders. The synthetic pathways are accessible, and a clear roadmap for its pharmacological evaluation exists. This technical guide provides the foundational knowledge and experimental framework for scientists to explore the full therapeutic potential of this intriguing compound.

References

-

Taylor, C. P., et al. (1992). 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents. Epilepsy Research, 11(2), 103-110. [Link]

-

Li, B., et al. (2017). A Facile Route Toward N-Alkylated Amino Acids and Peptoid Synthesis. Polymer Chemistry, 8(34), 5147-5153. [Link]

-

Péteri, Z., et al. (2002). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. [Link]

-

Belliotti, T. R., et al. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry, 48(7), 2294-2307. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Taylor, C. P., et al. (1992). 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents. Epilepsy Research, 11(2), 103-10. [Link]

-

Li, Y., et al. (2022). Review of Voltage-gated Calcium Channel α2δ Subunit Ligands for the Treatment of Chronic Neuropathic Pain and Insight into Structure-activity Relationship (SAR) by Pharmacophore Modeling. Current Drug Targets, 23(11), 1046-1063. [Link]

-

Coderre, T. J., et al. (2007). Evidence that pregabalin reduces neuropathic pain by inhibiting the spinal release of glutamate. Journal of Neurochemistry, 103(1), 362-373. [Link]

-

Scott, D. A., et al. (2010). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science, 12(4), 405-412. [Link]

-

Rowbotham, M. C., et al. (2018). N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. Biocatalysis and Biotransformation, 36(5), 323-349. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

Cassidy, J. S., et al. (2020). Structural basis for CaVα2δ:gabapentin binding. Nature Communications, 11(1), 5873. [Link]

-

Patel, R., et al. (2013). Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain. Neuroscience Letters, 557(Pt A), 40-45. [Link]

-

Gee, N. S., et al. (1996). The novel anticonvulsant drug, gabapentin, binds to the alpha2delta subunit of a calcium channel. The Journal of Biological Chemistry, 271(10), 5768-5776. [Link]

-

Al-Salami, H., et al. (2019). Quantitation of neurotransmitter GABA analogue drugs pregabalin and gabapentin in oral fluid and urine samples by liquid chromatography Tandem Mass Spectrometry. Journal of Chromatography B, 1118-1119, 102-109. [Link]

-

Chen, J., et al. (2019). HPLC determination of γ‐aminobutyric acid and its analogs in human serum using precolumn fluorescence labeling with 4‐(carbazole‐9‐yl)‐benzyl chloroformate. Journal of Separation Science, 42(15), 2566-2573. [Link]

-

WorldOfChemicals. (n.d.). Exploring 3-Aminobutanoic Acid: Properties, Applications, and Manufacturing. [Link]

-

ResearchGate. (n.d.). Structure of GABA and GABA analogs. [Link]

-

Cherkaoui, S., et al. (1999). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 21(2), 325-360. [Link]

-

Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

- Google Patents. (n.d.). Synthesis method of (R) -3-aminobutanol.

-

RxList. (2021). How Do GABA Analogs Work? [Link]

-

Kim, J., et al. (2023). Analytical approaches to examine gamma-aminobutyric acid and glutamate vesicular co-packaging. Frontiers in Synaptic Neuroscience, 15, 1147576. [Link]

-

Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. [Link]

-

Al-Khrasani, M., et al. (2020). Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. International Journal of Molecular Sciences, 21(21), 8207. [Link]

-

Csupor, D., et al. (2022). Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. Plants (Basel), 11(24), 3530. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review of Voltage-gated Calcium Channel α2δ Subunit Ligands for the Treatment of Chronic Neuropathic Pain and Insight into Structure-activity Relationship (SAR) by Pharmacophore Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis for CaVα2δ:gabapentin binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral separation of amino acids by capillary electrophoresis with octyl-beta-thioglucopyranoside as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to 3-(Ethylamino)butanoic Acid: Molecular Insights for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 3-(Ethylamino)butanoic acid. Aimed at researchers, scientists, and professionals in drug development, this document outlines a strategic approach to elucidating the molecule's structural, electronic, and spectroscopic properties. By leveraging a suite of computational tools, from quantum mechanical calculations to molecular dynamics simulations, we present a framework for predicting molecular behavior, understanding reactivity, and guiding experimental design. This guide serves as a practical roadmap for the in-silico investigation of 3-(Ethylamino)butanoic acid and similarly structured small molecules, ultimately accelerating the drug discovery and development pipeline.

Introduction: The Significance of 3-(Ethylamino)butanoic Acid

3-(Ethylamino)butanoic acid, a derivative of butanoic acid, presents a compelling case for in-depth computational analysis. While specific applications of this molecule are not extensively documented in publicly available literature, its structural motifs—a carboxylic acid group and a secondary amine—are common pharmacophores. Understanding the interplay of these functional groups through theoretical and computational modeling can provide invaluable insights into its potential as a lead compound in drug discovery.

Computational chemistry offers a powerful and cost-effective means to predict the physicochemical properties, conformational landscape, and potential biological interactions of molecules like 3-(Ethylamino)butanoic acid before embarking on extensive experimental synthesis and testing.[1][2] This in-silico first approach enables a more rational and targeted drug design process.

This guide will explore the foundational theoretical concepts and practical computational workflows necessary to build a comprehensive molecular profile of 3-(Ethylamino)butanoic acid. We will delve into methods for determining its most stable conformations, mapping its electronic properties, and predicting its spectroscopic signatures.

Foundational Molecular Properties

A thorough computational study begins with a clear understanding of the molecule's basic characteristics.

| Property | Value | Source |

| Molecular Formula | C6H13NO2 | PubChem |

| IUPAC Name | 3-amino-2-ethylbutanoic acid | [3] |

| Molecular Weight | 131.17 g/mol | [3] |

| Canonical SMILES | CCC(C(C)N)C(=O)O | [3] |

These fundamental properties serve as the starting point for all subsequent theoretical and computational investigations.

Theoretical Frameworks and Computational Methodologies

The selection of an appropriate theoretical framework is paramount to the accuracy and relevance of computational predictions. For a molecule like 3-(Ethylamino)butanoic acid, a multi-tiered approach is often most effective.

Quantum Mechanics: The Bedrock of Molecular Description

Quantum mechanics (QM) provides the most accurate description of molecular systems by solving the Schrödinger equation. For practical applications, various approximations are employed.

-

Density Functional Theory (DFT): DFT has emerged as the workhorse of computational chemistry for its favorable balance of accuracy and computational cost.[4] It is particularly well-suited for calculating the electronic structure, geometry, and vibrational frequencies of small to medium-sized molecules like 3-(Ethylamino)butanoic acid. A common and reliable functional for such systems is B3LYP, paired with a basis set like 6-31G(d) to provide a good starting point for geometry optimization and electronic property calculations.

Molecular Mechanics: A Classical Approach for Larger Systems

While highly accurate, QM methods can be computationally expensive for studying large systems or long-timescale phenomena. Molecular mechanics (MM) offers a classical alternative, representing atoms as spheres and bonds as springs. Force fields, such as AMBER or CHARMM, are sets of parameters that define the potential energy of the system. MM is ideal for:

-

Conformational Searching: Identifying the low-energy conformations of flexible molecules.

-

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of a molecule over time in a solvent environment.

The following diagram illustrates a typical workflow for combining these methodologies:

Caption: A hybrid QM/MM workflow for the comprehensive study of 3-(Ethylamino)butanoic acid.

Practical Computational Protocols

This section provides step-by-step methodologies for key computational experiments.

Protocol: Conformational Analysis

Objective: To identify the stable, low-energy conformations of 3-(Ethylamino)butanoic acid.

Methodology:

-